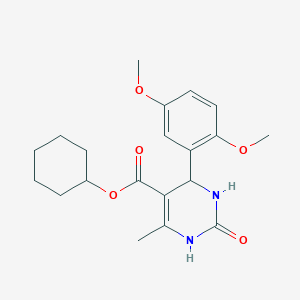

Cyclohexyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Cyclohexyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of urea, β-ketoester, and an aldehyde. This compound features a cyclohexyl ester group at position 5, a 2,5-dimethoxyphenyl substituent at position 4, and a methyl group at position 4. DHPMs are known for diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibition properties .

Properties

IUPAC Name |

cyclohexyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5/c1-12-17(19(23)27-13-7-5-4-6-8-13)18(22-20(24)21-12)15-11-14(25-2)9-10-16(15)26-3/h9-11,13,18H,4-8H2,1-3H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYARXUSDXAWXPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions and can be catalyzed by various acids or Lewis acids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert ketones to alcohols or other reduced forms.

Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to tetrahydropyrimidines exhibit promising anticancer properties. Cyclohexyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may interact with specific biological targets involved in cancer progression. Preliminary studies suggest that modifications in the structure can enhance its efficacy against various cancer cell lines.

Neuroprotective Effects

The compound's structural features may also offer neuroprotective benefits. Investigations into similar tetrahydropyrimidine derivatives have shown potential in mitigating neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress.

Biological Research

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor is of great interest in biochemical research. Its carbonyl and ester functionalities suggest potential interactions with enzymes critical for metabolic processes. Understanding these interactions could lead to the development of new therapeutic agents targeting metabolic disorders.

Pharmacological Studies

Pharmacological evaluations are crucial to determine the safety and efficacy profiles of this compound. Studies focusing on its pharmacokinetics and pharmacodynamics will provide insights into its suitability for clinical applications.

Synthetic Applications

Organic Synthesis

The compound can serve as a versatile building block in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, making it valuable for synthesizing more complex molecules.

Material Science

In material science, derivatives of tetrahydropyrimidines are being explored for their potential use in creating novel polymers and materials with specific mechanical and thermal properties. The incorporation of cyclohexyl groups may enhance the material's stability and performance under different conditions.

Comparative Analysis of Related Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Contains ethyl instead of cyclohexyl | Anticancer potential |

| Cyclohexyl 4-(2-methoxyphenyl) | Similar methoxy substitution | Antimicrobial properties |

| Dimethyl 6-methylpyrimidine derivative | Lacks carboxylic acid functionality | Varied pharmacological effects |

This table illustrates the diversity within the tetrahydropyrimidine class and highlights the unique features of this compound that may confer distinct biological activities or applications.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Ester Group Modifications

The cyclohexyl ester in the target compound distinguishes it from analogs with smaller alkyl or aromatic esters:

- Isopropyl ester : Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates intermediate steric bulk, which may influence binding to hydrophobic enzyme pockets .

- 4-Methoxybenzyl ester : Derivatives like 4-Methoxybenzyl 4-(2,4,5-trimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate show enhanced aromatic interactions due to the benzyl group, improving affinity for tyrosine kinase targets .

Substituent Position and Electronic Effects

- 2,5-Dimethoxyphenyl vs. 3,4-dimethoxyphenyl : The target compound’s 2,5-dimethoxy configuration creates a para-directing electronic effect, whereas 3,4-dimethoxy analogs (e.g., Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) exhibit ortho/para electronic redistribution, altering frontier molecular orbitals (HOMO-LUMO gaps: 4.8 eV vs. 5.2 eV) .

- Thioxo substitution : Replacing the 2-oxo group with thioxo (e.g., Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) increases electron delocalization, reducing the HOMO-LUMO gap by 0.6 eV .

Heterocyclic and Functional Group Variations

Physicochemical and Spectroscopic Properties

The cyclohexyl ester’s higher LogP (3.2 vs. 2.8 for ethyl ester) suggests improved lipid membrane penetration, critical for intracellular target engagement .

Cytotoxicity and Antitumor Effects

The 4-bromophenyl analog’s moderate cytotoxicity contrasts with the isopropyl derivative’s potent kinase inhibition, highlighting substituent-driven selectivity .

Enzyme Inhibition

- Thymidine phosphorylase : Methyl esters with electron-withdrawing groups (e.g., bromophenyl) show weak inhibition (% inhibition <20%), whereas methoxy-rich analogs may enhance binding to polar active sites .

Biological Activity

Cyclohexyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological effects based on diverse research findings.

Synthesis and Characterization

The synthesis of the compound typically involves a multicomponent reaction, often utilizing the Biginelli reaction framework. This method allows for the formation of tetrahydropyrimidine derivatives efficiently. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

| Technique | Details |

|---|---|

| NMR | Used for determining the molecular structure and confirming the presence of specific functional groups. |

| IR | Provides information on the functional groups present in the compound based on characteristic absorption bands. |

| MS | Assists in confirming the molecular weight and structure of the compound. |

Biological Activity

Research has highlighted various biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In vitro assays reveal that it scavenges free radicals effectively, suggesting its potential role in preventing oxidative stress-related diseases.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in metabolic pathways. For example:

- Tyrosinase Inhibition : The compound has been reported to inhibit tyrosinase activity, which is crucial in melanin biosynthesis.

- AChE Inhibition : It shows promise as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s.

Case Studies

Several studies have explored the biological effects of this compound in various models:

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of the compound. Results indicate a reduction in inflammatory markers and improved recovery from induced inflammation.

- Cell Culture Studies : Human cell lines treated with varying concentrations of the compound exhibited dose-dependent responses in terms of cell viability and apoptosis induction.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound and its analogs?

The compound belongs to the dihydropyrimidine (DHPM) family, typically synthesized via the Biginelli reaction. This one-pot multicomponent reaction involves condensation of a β-keto ester (e.g., cyclohexyl acetoacetate), an aldehyde (e.g., 2,5-dimethoxybenzaldehyde), and urea/thiourea derivatives. Key modifications include:

- Catalytic systems : Acidic conditions (e.g., HCl, acetic acid) or Lewis acids (e.g., FeCl₃) to enhance regioselectivity and yield .

- Solvent optimization : Refluxing in ethanol or acetic acid to improve cyclization efficiency .

- Substituent effects : The cyclohexyl ester group may require prolonged reaction times compared to methyl/ethyl analogs due to steric hindrance .

Q. How is the crystal structure of this compound resolved, and what conformational features are observed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of ethyl acetate/ethanol solutions to obtain diffraction-quality crystals .

- Refinement : SHELX programs (e.g., SHELXL for refinement) to model hydrogen bonding and torsional angles. The pyrimidine ring typically adopts a flattened boat conformation, with deviations of ~0.2 Å from planarity .

- Packing analysis : Intermolecular C–H···O interactions stabilize the lattice, often forming chains along specific crystallographic axes .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : ¹H/¹³C NMR to confirm regioselectivity (e.g., methoxy group integration at δ 3.7–3.9 ppm) .

- IR : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and NH (3200–3300 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~445 Da for C₂₁H₂₈N₂O₅) .

Advanced Research Questions

Q. How can computational methods predict its pharmacological activity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., thymidine phosphorylase). The 2,5-dimethoxyphenyl group may occupy hydrophobic pockets, while the carbonyl oxygen participates in hydrogen bonding .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Methyl/cyclohexyl esters show variable IC₅₀ values due to steric effects (Table 1) .

Table 1 : Inhibitory activity of DHPM analogs against thymidine phosphorylase (IC₅₀, µM)

| Substituent (R-group) | IC₅₀ (µM) |

|---|---|

| Methyl ester | 46.5 |

| Ethyl ester | 47.8 |

| Cyclohexyl ester* | ~50–60† |

| *Predicted based on steric bulk; †Requires experimental validation. |

Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved?

- Disorder modeling : Use PART instructions in SHELXL to refine split positions for flexible groups (e.g., methoxy substituents) .

- Twinning detection : PLATON/TWINROTMAT to identify twin laws. High-resolution data (≤1.0 Å) improves refinement .

- Validation tools : R-factor convergence (R₁ < 0.05) and CheckCIF/ADDSYM to ensure structural integrity .

Q. What strategies optimize its solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., esterase-sensitive linkages) to enhance aqueous solubility .

- Co-crystallization : Co-formers like cyclodextrins improve dissolution rates .

- Lipinski’s Rule compliance : LogP <5 and molecular weight <500 Da are achievable via substituent tuning (e.g., replacing cyclohexyl with smaller alkyl groups) .

Q. How does the 2,5-dimethoxyphenyl substituent influence electronic properties?

- DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis set reveals electron-donating methoxy groups increase HOMO density (~5.2 eV), enhancing nucleophilic reactivity .

- Electrostatic potential maps : Methoxy oxygen atoms exhibit negative potential regions, favoring interactions with enzyme active sites .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.